methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate
Overview
Description
“Methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate” is a chemical compound that has been studied for its potential applications in various fields. It is a unique chemical that is part of a collection of unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction with thiosemicarbazide . The reaction was carried out by analogy with a known method . The resulting compounds were found to be a single isomer based on HPLC MS analysis and C NMR spectroscopy .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrrolo[3,2,1-ij]quinoline core . This core is known to perform a wide range of biological activities .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple stages. The compound was introduced into the next stage of the reaction in the form of geometric isomers . The duplication of the characteristic olefinic proton signals suggests that the compounds were isolated as a mixture of E-isomers .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully known. It is known to be a solid . The SMILES string for this compound isCC(N1C2=C3C=CC=C2CCC1)=C3CCN.O=C(O)C(O)C(O)C(O)=O
.
Scientific Research Applications
Antibacterial Agents
Methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate has been studied for its antibacterial properties. One such study synthesized a series of related compounds, finding that certain derivatives exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria (Ishikawa et al., 1990). Another study prepared optically active versions of these compounds, which showed effective antibacterial activities, with some having good intravenous efficacy and high aqueous solubility (Tsuji, Tsubouchi, & Ishikawa, 1995).
Asthma Treatment
In the context of asthma treatment, derivatives of this compound have shown promise. Research into pyrroloquinoline derivatives for their in vitro and in vivo activities against histamine, platelet activating factor (PAF), and leukotrienes, which are important in asthma, has identified certain compounds with potent antagonism against both histamine and PAF. One such compound, KC 11404, demonstrated effectiveness against the histaminic phase of antigen-induced bronchospasm and PAF-induced bronchoconstriction in guinea pig models (Paris et al., 1995).
Anticoagulant Activity
The anticoagulant activity of pyrroloquinolin derivatives has also been explored. A study reported the synthesis of new ethylidene and spiro derivatives of pyrroloquinolin-2-ones, which were evaluated for their inhibitory activity against blood coagulation factors Xa and XIa (Novichikhina et al., 2020).
Diuretic Properties
There has been research into the diuretic properties of compounds related to this compound. Studies have synthesized series of N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrroloquinoline-5-carboxamides and evaluated their effects on urinary function, finding some compounds with diuretic effects exceeding those of known diuretics like hydrochlorothiazide (Ukrainets et al., 2018).
Anticancer Applications
The potential of these compounds in anticancer applications has been investigated. A study focused on synthesizing 6-substituted 2,3-dihydro-1H-pyrroloquinoline derivatives as potential cytotoxic agents. Some of these compounds showed selective cytotoxic effects towards leukemia cells, highlighting their potential in cancer therapy (Rao et al., 2015).
Safety and Hazards
This compound is classified as an Eye Irritant 2 and Skin Irritant 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety information includes the pictograms GHS07, the signal word “Warning”, and the hazard statements H315 and H319 . Precautionary measures include P305 + P351 + P338 .
Mechanism of Action
Target of Action
The primary targets of this compound are the blood coagulation factors Xa and XIa . These factors play a crucial role in the blood coagulation cascade, a complex process that helps the body form clots to stop bleeding .
Mode of Action
This compound acts as a dual inhibitor of coagulation factors Xa and XIa . It interacts with these targets, inhibiting their activity, which in turn suppresses thrombosis .
Biochemical Pathways
By inhibiting factors Xa and XIa, the compound affects the blood coagulation cascade, a biochemical pathway responsible for clot formation . The downstream effects of this inhibition include a reduction in thrombosis, which can help prevent conditions such as stroke and heart attack .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of coagulation factors Xa and XIa . This inhibition can suppress thrombosis, reducing the risk of thrombotic diseases .
Action Environment
Properties
IUPAC Name |
methyl 2-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-14(17)13(16)11-8-15-7-3-5-9-4-2-6-10(11)12(9)15/h2,4,6,8H,3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUMSXHHLXAQTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CN2CCCC3=C2C1=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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